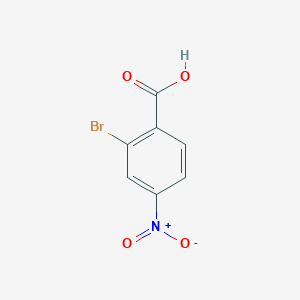
2-Bromo-4-nitrobenzoic acid
货号 B018962
分子量: 246.01 g/mol
InChI 键: CEXGTXNIIFSPSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06946468B1
Procedure details


Compound 21 used in the preparation of compound 24 was prepared as follows. Sodium dichromate dihydrate (151 gm) was added to glacial acetic acid (575 ml) followed by 2-bromo-4-nitro-toluene (49.7 gm). To this solution was added dropwise sulphuric acid (175 ml) at such a rate to maintain the temperature between. 75-85° C. This mixture was heated to 100-110° C. for 3 h cooled to 50° C. and poured onto ice (1 litre). The aqueous phase was extracted with ethyl acetate, the organic layer back extracted with Aqueous sodium hydroxide solution and the resulting basic aqueous layer acidified with concentrated hydrochloric acid. The precipitated solid was filtered, washed with water and air dried to give 15.72 gm (28%) of 2-bromo-4-nitro-benzoic acid (compound 26) as a white solid.
Name
Compound 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
compound 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Sodium dichromate dihydrate
Quantity
151 g
Type
reactant
Reaction Step Two




Yield
28%
Identifiers


|
REACTION_CXSMILES
|
NC1C=CC(C(N[C@@H](CCSC)C(OC)=O)=O)=C(CC2C=CC=CC=2)C=1.[OH2:27].[OH2:28].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[Br:40][C:41]1[CH:46]=[C:45]([N+:47]([O-:49])=[O:48])[CH:44]=[CH:43][C:42]=1[CH3:50].S(=O)(=O)(O)O>C(O)(=O)C>[Br:40][C:41]1[CH:46]=[C:45]([N+:47]([O-:49])=[O:48])[CH:44]=[CH:43][C:42]=1[C:50]([OH:28])=[O:27] |f:1.2.3.4.5|
|
Inputs


Step One
|
Name
|
Compound 21
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=C(C(=O)N[C@H](C(=O)OC)CCSC)C=C1)CC1=CC=CC=C1
|
[Compound]
|
Name
|
compound 24
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
Sodium dichromate dihydrate
|
|
Quantity
|
151 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
575 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
49.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)[N+](=O)[O-])C
|
Step Four
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 (± 5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature between
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
75-85° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 50° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured onto ice (1 litre)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic layer back extracted with Aqueous sodium hydroxide solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.72 g | |
| YIELD: PERCENTYIELD | 28% | |
| YIELD: CALCULATEDPERCENTYIELD | 27.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
